Tetrahydrocoptisine

説明

準備方法

Synthetic Routes and Reaction Conditions: Tetrahydrocoptisine can be synthesized through various chemical reactions involving isoquinoline derivatives. One common method involves the reduction of coptisine, another isoquinoline alkaloid, using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Corydalis impatiens . The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound.

化学反応の分析

Types of Reactions: Tetrahydrocoptisine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coptisine.

Reduction: Reduction of coptisine yields this compound.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Coptisine.

Reduction: this compound.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

Anti-Inflammatory Applications

Tetrahydrocoptisine has demonstrated significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- Mechanism of Action : Research indicates that this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. It also down-regulates pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

- Case Study : A study on LPS-induced acute lung injury in rats showed that pretreatment with this compound markedly reduced mortality rates and lung inflammation by inhibiting NF-κB signaling pathways . The findings suggest its potential use in managing acute respiratory distress syndromes.

Gastroprotective Effects

This compound exhibits gastroprotective properties, which are particularly relevant in the context of alcohol-induced gastric injuries.

- Research Findings : In a mouse model of ethanol-induced gastric ulcers, this compound significantly mitigated gastric lesions and decreased levels of pro-inflammatory cytokines and nitric oxide . This suggests its potential utility in preventing alcohol-related gastric damage.

- Mechanism : The gastroprotective effect is attributed to the compound's ability to inhibit neutrophil accumulation and reduce oxidative stress markers, thereby protecting gastric mucosa .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in relation to acetylcholinesterase inhibition.

- Neuroprotective Mechanism : this compound has shown activity against acetylcholinesterase, an enzyme that breaks down acetylcholine, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted .

- Research Context : Studies indicate that this compound could improve cognitive function by enhancing cholinergic transmission, although further research is necessary to establish clinical relevance .

Antiparasitic Activity

This compound has demonstrated effectiveness against certain parasitic infections.

- Activity Against Nematodes : Preliminary studies have indicated that this compound exhibits nematocidal properties against Strongyloides, suggesting potential applications in treating parasitic infections .

Summary of Applications

| Application Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB; down-regulation of cytokines | Reduced lung inflammation in LPS-induced models |

| Gastroprotective | Inhibition of neutrophil accumulation; oxidative stress reduction | Mitigated ethanol-induced gastric ulcers |

| Neuroprotective | Acetylcholinesterase inhibition | Potential cognitive enhancement |

| Antiparasitic | Nematocidal activity | Effective against Strongyloides |

作用機序

Tetrahydrocoptisine exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) activation and the mitogen-activated protein kinase (MAPK) pathways . It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) production . This inhibition reduces inflammation and oxidative stress in various biological systems.

類似化合物との比較

Coptisine: An oxidized form of tetrahydrocoptisine with similar anti-inflammatory properties.

Berberine: Another isoquinoline alkaloid with broader pharmacological activities, including antimicrobial and anti-diabetic effects.

Protopine: Shares structural similarities and exhibits similar anti-inflammatory activities.

Uniqueness: this compound is unique in its specific inhibition of NF-κB and MAPK pathways, making it particularly effective in reducing inflammation . Its ability to inhibit multiple pro-inflammatory mediators distinguishes it from other similar compounds.

生物活性

Tetrahydrocoptisine is an alkaloid compound primarily derived from the tubers of Corydalis species, particularly Corydalis tuberosa. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-parasitic, and gastroprotective effects. This article delves into the mechanisms of action, pharmacological properties, and research findings related to this compound.

- Chemical Name : this compound

- CAS Number : 7461-02-1

- Molecular Formula : C₁₉H₂₃N₃O₃

- Molecular Weight : 341.41 g/mol

This compound exhibits its biological effects through various pathways:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that it reduces the activation of NF-κB and MAPK signaling pathways, which are critical in inflammatory responses .

- Gastroprotective Effects : this compound has been found to protect against ethanol-induced gastric ulcers by reducing nitric oxide (NO) production and modulating inflammatory responses .

- Nematocidal Activity : The compound demonstrates significant activity against nematodes, particularly Strongyloides, indicating potential use in treating parasitic infections .

Pharmacological Activities

The pharmacological profile of this compound includes:

| Activity Type | Specific Effects |

|---|---|

| Anti-inflammatory | Reduces edema and cytokine levels in animal models |

| Gastroprotective | Protects against ethanol-induced gastric damage |

| Antimicrobial | Exhibits activity against various pathogens |

| Nematocidal | Effective against parasitic infections |

| Neuroprotective | Inhibits acetylcholinesterase (AChE) activity |

Case Studies

- Gastroprotective Study :

- Acute Lung Injury Model :

- Anti-inflammatory Effects :

特性

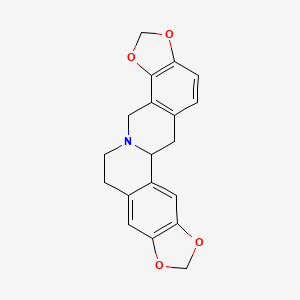

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。